molecular formula C31H26O8 B3406386 Ethyl 2-phenyl-5-((3,4,5-trimethoxybenzoyl)oxy)naphtho[1,2-b]furan-3-carboxylate CAS No. 312732-77-7

Ethyl 2-phenyl-5-((3,4,5-trimethoxybenzoyl)oxy)naphtho[1,2-b]furan-3-carboxylate

Cat. No.: B3406386
CAS No.: 312732-77-7
M. Wt: 526.5 g/mol
InChI Key: BUTMFXBHTYNFKP-UHFFFAOYSA-N
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Description

Ethyl 2-phenyl-5-((3,4,5-trimethoxybenzoyl)oxy)naphtho[1,2-b]furan-3-carboxylate is a complex organic compound featuring a naphthofuran core, a phenyl group, and a trimethoxybenzoyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-phenyl-5-((3,4,5-trimethoxybenzoyl)oxy)naphtho[1,2-b]furan-3-carboxylate typically involves multiple steps:

    Formation of the Naphthofuran Core: This can be achieved through a cyclization reaction involving a suitable naphthalene derivative and a furan precursor under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using phenyl chloride and an aluminum chloride catalyst.

    Esterification: The carboxylate group is esterified using ethanol in the presence of a strong acid like sulfuric acid.

    Attachment of the Trimethoxybenzoyl Group: This step involves the reaction of the naphthofuran ester with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents would be recycled to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and naphthofuran rings, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the ester and carbonyl groups, using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, facilitated by reagents like halogens or nucleophiles (e.g., amines, thiols).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Conversion to alcohols or alkanes.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

Chemistry

In chemistry, Ethyl 2-phenyl-5-((3,4,5-trimethoxybenzoyl)oxy)naphtho[1,2-b]furan-3-carboxylate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology and Medicine

The trimethoxybenzoyl group is known for its bioactivity, including anti-tumor properties .

Industry

In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties, owing to its conjugated system and functional groups.

Mechanism of Action

The biological activity of Ethyl 2-phenyl-5-((3,4,5-trimethoxybenzoyl)oxy)naphtho[1,2-b]furan-3-carboxylate is primarily due to its interaction with cellular proteins and enzymes. The trimethoxybenzoyl group can inhibit enzymes like tubulin, disrupting cell division and leading to anti-cancer effects . The naphthofuran core may also interact with DNA, further contributing to its bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-phenyl-5-hydroxy-naphtho[1,2-b]furan-3-carboxylate
  • Ethyl 2-phenyl-5-methoxy-naphtho[1,2-b]furan-3-carboxylate
  • Ethyl 2-phenyl-5-(4-methoxybenzoyl)oxy-naphtho[1,2-b]furan-3-carboxylate

Uniqueness

Ethyl 2-phenyl-5-((3,4,5-trimethoxybenzoyl)oxy)naphtho[1,2-b]furan-3-carboxylate is unique due to the presence of the trimethoxybenzoyl group, which imparts significant bioactivity and potential therapeutic applications. This distinguishes it from other similar compounds that may lack such potent functional groups.

Properties

IUPAC Name

ethyl 2-phenyl-5-(3,4,5-trimethoxybenzoyl)oxybenzo[g][1]benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H26O8/c1-5-37-31(33)26-22-17-23(38-30(32)19-15-24(34-2)29(36-4)25(16-19)35-3)20-13-9-10-14-21(20)28(22)39-27(26)18-11-7-6-8-12-18/h6-17H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUTMFXBHTYNFKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)OC(=O)C4=CC(=C(C(=C4)OC)OC)OC)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H26O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401134915
Record name Ethyl 2-phenyl-5-[(3,4,5-trimethoxybenzoyl)oxy]naphtho[1,2-b]furan-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401134915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

526.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312732-77-7
Record name Ethyl 2-phenyl-5-[(3,4,5-trimethoxybenzoyl)oxy]naphtho[1,2-b]furan-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=312732-77-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-phenyl-5-[(3,4,5-trimethoxybenzoyl)oxy]naphtho[1,2-b]furan-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401134915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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